molecular formula C19H15N3O3S B14943218 7-(4-methoxyphenyl)-3-(phenoxymethyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one

7-(4-methoxyphenyl)-3-(phenoxymethyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one

Cat. No.: B14943218
M. Wt: 365.4 g/mol
InChI Key: DKZQMCPJVARWMI-UHFFFAOYSA-N
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Description

7-(4-methoxyphenyl)-3-(phenoxymethyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one is a synthetic organic compound that belongs to the class of triazolothiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazole ring fused with a thiazine ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-methoxyphenyl)-3-(phenoxymethyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.

    Formation of the Thiazine Ring: The thiazine ring can be synthesized by reacting the triazole intermediate with sulfur-containing reagents under specific conditions.

    Substitution Reactions: The final compound is obtained by introducing the methoxyphenyl and phenoxymethyl groups through substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazine ring.

    Reduction: Reduction reactions could target the triazole ring or other functional groups.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, triazolothiazines have shown potential as antimicrobial, antifungal, and anticancer agents. Research into 7-(4-methoxyphenyl)-3-(phenoxymethyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one may reveal similar activities, making it a candidate for drug development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets may lead to the development of new treatments for various diseases.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 7-(4-methoxyphenyl)-3-(phenoxymethyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, disrupting metabolic pathways.

    Receptor Binding: It could bind to receptors on cell surfaces, altering cellular signaling.

    DNA Interaction: The compound might interact with DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-chlorophenyl)-3-(phenoxymethyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one
  • 7-(4-methylphenyl)-3-(phenoxymethyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one

Uniqueness

Compared to similar compounds, 7-(4-methoxyphenyl)-3-(phenoxymethyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one may exhibit unique properties due to the presence of the methoxy group. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it distinct from its analogs.

Properties

Molecular Formula

C19H15N3O3S

Molecular Weight

365.4 g/mol

IUPAC Name

7-(4-methoxyphenyl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one

InChI

InChI=1S/C19H15N3O3S/c1-24-14-9-7-13(8-10-14)16-11-18(23)22-17(20-21-19(22)26-16)12-25-15-5-3-2-4-6-15/h2-11H,12H2,1H3

InChI Key

DKZQMCPJVARWMI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)N3C(=NN=C3S2)COC4=CC=CC=C4

Origin of Product

United States

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